molecular formula C19H20N4O2 B5433646 1-(1H-benzimidazol-5-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol

1-(1H-benzimidazol-5-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol

Cat. No. B5433646
M. Wt: 336.4 g/mol
InChI Key: MIEWYKLETIGXNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-benzimidazol-5-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as BMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

1-(1H-benzimidazol-5-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol acts as an inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP, which in turn, leads to the activation of various signaling pathways that are involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the induction of apoptosis in cancer cells. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(1H-benzimidazol-5-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is its high selectivity and potency towards PDE10A, which makes it an ideal tool for studying the role of PDE10A in various cellular processes. However, this compound has certain limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 1-(1H-benzimidazol-5-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol research, including the development of more efficient synthesis methods, the identification of novel therapeutic targets, and the evaluation of its potential as a diagnostic tool for various diseases. Additionally, further studies are required to investigate its potential side effects and toxicity in humans.
Conclusion:
In conclusion, this compound is a promising chemical compound that has received significant attention in the field of scientific research due to its potential applications in various fields. Its high selectivity and potency towards PDE10A make it an ideal tool for studying the role of PDE10A in various cellular processes. Further research is required to fully understand the potential of this compound as a therapeutic agent and its limitations in lab experiments.

Synthesis Methods

1-(1H-benzimidazol-5-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol can be synthesized using various methods, including the reaction of 5-methyl-2-pyridinecarboxaldehyde with 1-(2-aminoethyl)-1H-benzimidazole, followed by the reaction of the resulting intermediate with 4-hydroxypiperidine. The final product is obtained after purification using column chromatography.

Scientific Research Applications

1-(1H-benzimidazol-5-ylcarbonyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3H-benzimidazol-5-yl-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-13-2-5-17(20-11-13)19(25)6-8-23(9-7-19)18(24)14-3-4-15-16(10-14)22-12-21-15/h2-5,10-12,25H,6-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEWYKLETIGXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CN4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.